molecular formula C19H28N2O B11364165 5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11364165
M. Wt: 300.4 g/mol
InChI Key: PRMMWXIEGAZLOZ-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the ethyl groups: This step involves alkylation reactions using ethyl halides.

    Attachment of the 2-methylphenyl group: This is typically done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diethyl-4-methylphenyl malonamide
  • 3,5-Diethyl-4-methylphenyl malonamide

Uniqueness

5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is unique due to its tricyclic structure and the presence of both ethyl and 2-methylphenyl groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

5,7-diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C19H28N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-9-7-6-8-14(15)3/h6-9,16-17,22H,4-5,10-13H2,1-3H3

InChI Key

PRMMWXIEGAZLOZ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4C)CC

Origin of Product

United States

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